前列腺素E1 (PGE1)

描述

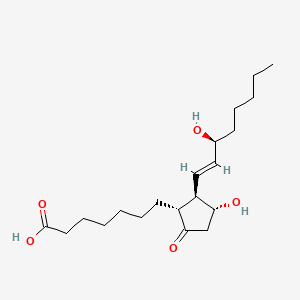

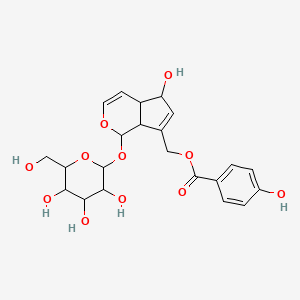

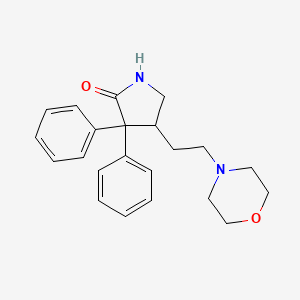

前列腺素E1,也称为阿 尔 前列腺素 ,是一种天然存在的前列腺素 ,主要用于其血管扩张特性。它是一种强效的血管扩张剂,有助于松弛平滑肌组织,通常用于治疗勃起功能障碍和新生儿的某些心脏病。 前列腺素E1在化学上与天然存在的前列腺素 E1相同,后者在多种生理过程中起着至关重要的作用,包括调节血流和血小板聚集 .

科学研究应用

前列腺素E1在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域。

化学: 在化学领域,前列腺素E1被用作研究前列腺素合成和反应的模型化合物。它也用于开发新的前列腺素类似物合成方法。

生物学: 在生物学研究中,前列腺素E1用于研究前列腺素对各种组织和器官的生理影响。它也用于开发针对前列腺素途径的新药。

医学: 医学上,前列腺素E1用于通过促进阴茎血流来治疗勃起功能障碍。 它也用于患有先天性心脏病的新生儿,以维持动脉导管的畅通,直到可以进行矫正手术 .

作用机制

前列腺素E1通过与平滑肌细胞上的特定受体结合发挥作用,导致腺苷酸环化酶的激活和环腺苷一磷酸 (cAMP) 水平的升高。这导致平滑肌组织的松弛和血管扩张。 在治疗勃起功能障碍中,前列腺素E1促进阴茎海绵体的松弛,从而增加血流并维持勃起 .

类似化合物:

前列腺素E1的独特性: 前列腺素E1作为前列腺素 E1 类似物的直接作用机制是独一无二的,这使其可用于特定的医疗状况,例如维持新生儿动脉导管的畅通。 与主要用于治疗勃起功能障碍的他达拉非和西地那非不同,前列腺素E1在新生儿和成人医学中都有更广泛的应用 .

生化分析

Biochemical Properties

Prostaglandin E1 plays a crucial role in biochemical reactions, particularly in the regulation of vascular tone and platelet aggregation. It interacts with several enzymes and proteins, including cyclooxygenase, which catalyzes its formation from dihomo-γ-linolenic acid . Prostaglandin E1 also binds to G protein-coupled receptors, such as the E-prostanoid receptors, to exert its effects . These interactions lead to the activation of adenylate cyclase, increasing cyclic adenosine monophosphate (cAMP) levels and resulting in various downstream effects .

Cellular Effects

Prostaglandin E1 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit apoptosis in proximal renal tubular cells by suppressing the c-Jun N-terminal kinase (JNK) pathway . Additionally, Prostaglandin E1 stimulates the production of heat shock proteins, which protect cells from stress-induced damage . It also promotes angiogenesis by enhancing the expression of vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF) in myocardial cells .

Molecular Mechanism

At the molecular level, Prostaglandin E1 exerts its effects through binding interactions with E-prostanoid receptors, particularly the EP4 receptor . This binding activates adenylate cyclase, leading to an increase in cAMP levels and subsequent activation of protein kinase A (PKA) . PKA-mediated phosphorylation results in the modulation of various target proteins, including the inhibition of GLI2 accumulation within the primary cilium, which is crucial for Hedgehog signaling pathway regulation . Prostaglandin E1 also promotes the degradation of GLI2 via the ubiquitination pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Prostaglandin E1 can vary over time. Studies have shown that long-term administration of Prostaglandin E1 can lead to disorganized elastogenesis and density growth of the ductal media . Additionally, Prostaglandin E1 has been observed to maintain adequate oxygenation during one-lung ventilation in patients, with its effects on inflammatory factors being dose-dependent . The stability and degradation of Prostaglandin E1 in laboratory settings are crucial for understanding its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of Prostaglandin E1 vary with different dosages in animal models. For instance, in diabetic kidney disease (DKD) rats, Prostaglandin E1 administration significantly reduced proteinuria and renal tubular apoptosis without altering blood glucose levels . In a rat model of cerebral ischemia, Prostaglandin E1, when administered in combination with lithium, showed enhanced neuroprotection by reducing infarct volume and neurological deficits . High doses of Prostaglandin E1 can lead to adverse effects, such as gastric outlet obstruction in neonates with congenital diaphragmatic hernia .

Metabolic Pathways

Prostaglandin E1 is involved in several metabolic pathways, primarily through its interaction with cyclooxygenase enzymes . It is synthesized from dihomo-γ-linolenic acid and can be metabolized into various other prostaglandins . Prostaglandin E1 also influences metabolic flux by modulating the activity of adenylate cyclase and increasing cAMP levels . This modulation affects the expression of genes involved in inflammation, vasodilation, and platelet aggregation .

Transport and Distribution

Within cells and tissues, Prostaglandin E1 is transported and distributed through interactions with specific transporters and binding proteins . It binds to prostacyclin receptors on platelets, enhancing adenylate cyclase activity and increasing intracellular cAMP levels . Prostaglandin E1 is also known to accumulate in sites of inflammation or vascular lesions, enhancing its therapeutic effects .

Subcellular Localization

Prostaglandin E1 exhibits specific subcellular localization, which influences its activity and function. It has been shown to localize to the primary cilium, where it inhibits the accumulation of GLI2, a key component of the Hedgehog signaling pathway . This localization is mediated by the EP4 receptor, which enhances cAMP-PKA signaling and promotes the degradation of GLI2 . Additionally, Prostaglandin E1 can target specific cellular compartments through post-translational modifications and targeting signals .

准备方法

合成路线和反应条件: 前列腺素E1的合成涉及多个步骤,从从天然来源(如月见草油)中提取γ-亚麻酸开始。然后进行一系列化学反应,包括还原、氧化和酯化,以产生最终化合物。 该过程通常涉及使用乙腈、乙醇和各种酸盐等试剂 .

工业生产方法: 在工业环境中,前列腺素E1通过严格控制的过程生产,以确保高纯度和低杂质含量。该过程涉及将前列腺素E1溶解在乙醇中,用酸盐处理,然后过滤溶液。 然后使用色谱技术分离和纯化滤液,然后重结晶以获得纯度不低于99.5%的最终产品 .

化学反应分析

反应类型: 前列腺素E1会发生各种化学反应,包括氧化、还原和取代。这些反应对于其合成和修饰以用于不同的应用至关重要。

常用试剂和条件:

氧化: 使用高锰酸钾或三氧化铬等常见的氧化剂。

还原: 使用氢化锂铝或硼氢化钠等还原剂。

取代: 各种亲核试剂可用于取代反应,具体取决于所需的修饰。

相似化合物的比较

Uniqueness of Alprostadil: Alprostadil is unique in its direct mechanism of action as a prostaglandin E1 analog, which allows it to be used in specific medical conditions such as maintaining ductus arteriosus patency in neonates. Unlike tadalafil and sildenafil, which are primarily used for erectile dysfunction, alprostadil has broader applications in both neonatal and adult medicine .

属性

IUPAC Name |

7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVPRGQOIOIIMI-DWKJAMRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022578 | |

| Record name | Alprostadil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prostaglandin E1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001442 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Alprostadil causes vasodilation by means of a direct effect on vascular and ductus arteriosus (DA) smooth muscle, preventing or reversing the functional closure of the DA that occurs shortly after birth. This is because, as a form of prostaglandinE1 (PGE1) it has multiple effects on blood flow. This results in increased pulmonary or systemic blood flow in infants. In cyanotic congenital heart disease, alprostadil's actions result in an increased oxygen supply to the tissues. In infants with interrupted aortic arch or very severe aortic coarctation, alprostadil maintains distal aortic perfusion by permitting blood flow through the DA from the pulmonary artery to the aorta. In infants with aortic coarctation, alprostadil reduces aortic obstruction either by relaxing ductus tissue in the aortic wall or by increasing effective aortic diameter by dilating the DA. In infants with these aortic arch anomalies, systemic blood flow to the lower body is increased, improving tissue oxygen supply and renal perfusion. When administered by intracavernosal injection or as an intraurethral suppository, alprostadil acts locally to relax the trabecular smooth muscle of the corpora cavernosa and the cavernosal arteries. Swelling, elongation, and rigidity of the penis result when arterial blood rapidly flows into the corpus cavernosum to expand the lacunar spaces. The entrapped blood reduces the venous blood outflow as sinusoids compress against the tunica albuginea. | |

| Record name | Alprostadil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00770 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

745-65-3 | |

| Record name | Prostaglandin E1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=745-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alprostadil [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000745653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alprostadil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00770 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alprostadil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alprostadil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALPROSTADIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5TD010360 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Prostaglandin E1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001442 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

115-116 °C, 115 - 116 °C | |

| Record name | Alprostadil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00770 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Prostaglandin E1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001442 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary mechanisms of action of Prostaglandin E1 (PGE1)?

A1: Prostaglandin E1 (PGE1) exerts its effects by binding to specific receptors on the surface of cells. These receptors, known as prostaglandin E receptors, are coupled to intracellular signaling pathways that regulate various cellular processes. [, ] While the provided research papers do not delve into specific signaling cascades for all its actions, PGE1 is known to influence adenylate cyclase activity, impacting cyclic AMP (cAMP) levels, a crucial second messenger molecule involved in various cellular responses. [, ] For instance, in dog tracheal muscle, PGE1's interaction with receptors near serotonin receptors leads to smooth muscle relaxation through calcium ion accumulation in the sarcoplasmic reticulum. []

Q2: How does Prostaglandin E1 (PGE1) influence pain perception, and how do common painkillers interact with this process?

A3: Prostaglandin E1 (PGE1) plays a role in pain perception, specifically in a phenomenon called hyperalgesia, which is an increased sensitivity to pain. Studies have shown that PGE1, along with Prostaglandin E2 (PGE2) and arachidonic acid, can heighten the pain response in mice induced by benzoquinone. [, ] This effect appears to be related to PGE1's influence on prostaglandin synthesis. Nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin, indomethacin, and floctafenine can block this pain-enhancing effect by inhibiting prostaglandin synthesis. [, ] In contrast, morphine, while reducing the potentiation, does not seem to inhibit prostaglandin synthesis but may alter how prostaglandins exert their effects. [, ]

Q3: What is the role of Prostaglandin E1 (PGE1) in the context of inflammation, and how does its stable analog, 15S,15 methyl prostaglandin E1 (15M PGE1), compare in terms of anti-inflammatory activity?

A4: Prostaglandin E1 (PGE1) is recognized as a critical regulator of inflammation. Its stable analog, 15S,15 methyl prostaglandin E1 (15M PGE1), exhibits superior and longer-lasting anti-inflammatory effects compared to PGE1. [] In a rat model of acute inflammation, systemic 15M PGE1 effectively suppressed exudate volume, protein concentration, and the influx of polymorphonuclear leukocytes. [] This suppression extended to reducing the activity of the lysosomal enzyme beta-galactosidase, further highlighting its anti-inflammatory properties. []

Q4: How does Prostaglandin E1 (PGE1) interact with neutrophils, and what are the implications for endothelial cell health?

A5: Prostaglandin E1 (PGE1) demonstrates a protective effect on endothelial cells by modulating neutrophil activity. It can inhibit neutrophil adherence to endothelial cells, a crucial early step in the inflammatory cascade that can lead to vascular damage. [] This protective mechanism appears to be concentration-dependent and more effective when neutrophils are pretreated with PGE1. [] While the exact mechanisms behind this inhibition are not fully elucidated in the provided research, PGE1’s influence on neutrophil adherence might be linked to its modulation of specific surface proteins involved in cell adhesion. []

Q5: How does Prostaglandin E1 (PGE1) influence coronary microvascular function, especially in the context of coronary microembolization?

A6: Prostaglandin E1 (PGE1) shows promise in protecting coronary microvascular function after coronary microembolization (CME), a condition where small blood clots obstruct the heart's tiny blood vessels. [] In a rat model of CME, pretreatment with PGE1 effectively counteracted several detrimental effects, including microthrombi formation, early myocardial ischemia, and endothelial damage. [] Furthermore, PGE1 helped restore the balance of essential enzymes like superoxide dismutase and catalase, which are crucial for protecting the heart from oxidative stress. []

Q6: Can Prostaglandin E1 (PGE1) impact angiogenesis and neurogenesis after ischemic stroke, and if so, what are the potential therapeutic implications?

A7: Prostaglandin E1 (PGE1), specifically its lipid-soluble formulation (lipo-PGE1), shows potential for promoting angiogenesis (formation of new blood vessels) and neurogenesis (generation of new neurons) in the brain after an ischemic stroke. [] In a rat model of stroke, lipo-PGE1 treatment increased vascular density around the stroke-affected areas and enhanced the proliferation and movement of neural stem cells. [] This suggests that lipo-PGE1 could contribute to repairing the damaged brain tissue and improving functional recovery. []

Q7: What are the implications of Prostaglandin E1 (PGE1) administration on renal function, particularly in the context of transplantation?

A8: Prostaglandin E1 (PGE1) has shown beneficial effects on early renal graft function after transplantation. [, ] In a study involving 107 patients who underwent renal transplantation, those who received PGE1 in addition to conventional treatment showed significant improvements in various renal function parameters. [] These included increased urine output, enhanced endogenous creatinine clearance rate, and reduced blood flow resistance in the graft. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(dimethylamino)propyl]-3-(3-methoxyphenyl)-4,4-dimethylpiperidine-2,6-dione](/img/structure/B1665650.png)

![1-[4-[3-[4-[bis(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone;2-hydroxy-2-phenylacetic acid](/img/structure/B1665662.png)